

Application Notes and Protocols: NVP-BVU972

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Compound of Interest

Compound Name: NVP-BVU972

Cat. No.: B609689

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of **NVP-BVU972**, a potent and selective inhibitor of c-Met kinase.

Product Information

- Formal Name: 6-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]-quinoline[1]
- CAS Number: 1185763-69-2[1]
- Molecular Formula: C₂₀H₁₆N₆[1]
- Formula Weight: 340.4 g/mol [1]
- Purity: ≥98%[1]
- Appearance: A solid[1]

Solubility

NVP-BVU972 exhibits solubility in various organic solvents but is insoluble in water.[2][3]

Preparation of stock solutions in high-quality, anhydrous solvents is recommended. Note that moisture-absorbing DMSO can reduce solubility.[2]

Solvent	Concentration	Notes
Dimethyl Sulfoxide (DMSO)	Up to 100 mg/mL (293.79 mM)	Ultrasonic assistance may be required.[4]
68 mg/mL (199.77 mM)	Use fresh DMSO.[2]	
67 mg/mL (196.83 mM)		
Ethanol	67-68 mg/mL	
Water	Insoluble	
In Vivo Formulations		
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	≥ 2.5 mg/mL (7.34 mM)	Results in a clear solution.[5]
10% DMSO, 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL (7.34 mM)	Results in a clear solution.[5]
Carboxymethyl cellulose sodium (CMC-Na)	≥ 5 mg/mL	Forms a homogeneous suspension for oral administration.[2]

Preparation of Stock Solutions and In Vivo Formulations

Preparation of High-Concentration Stock Solution (10 mM in DMSO)

- Accurately weigh the required amount of **NVP-BVU972** powder.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.3404 mg of **NVP-BVU972** in 1 mL of DMSO.
- Vortex or sonicate the solution until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

- Store the stock solution at -20°C for up to one year or at -80°C for up to two years.^[6]

Preparation of In Vivo Formulation (Clear Solution)

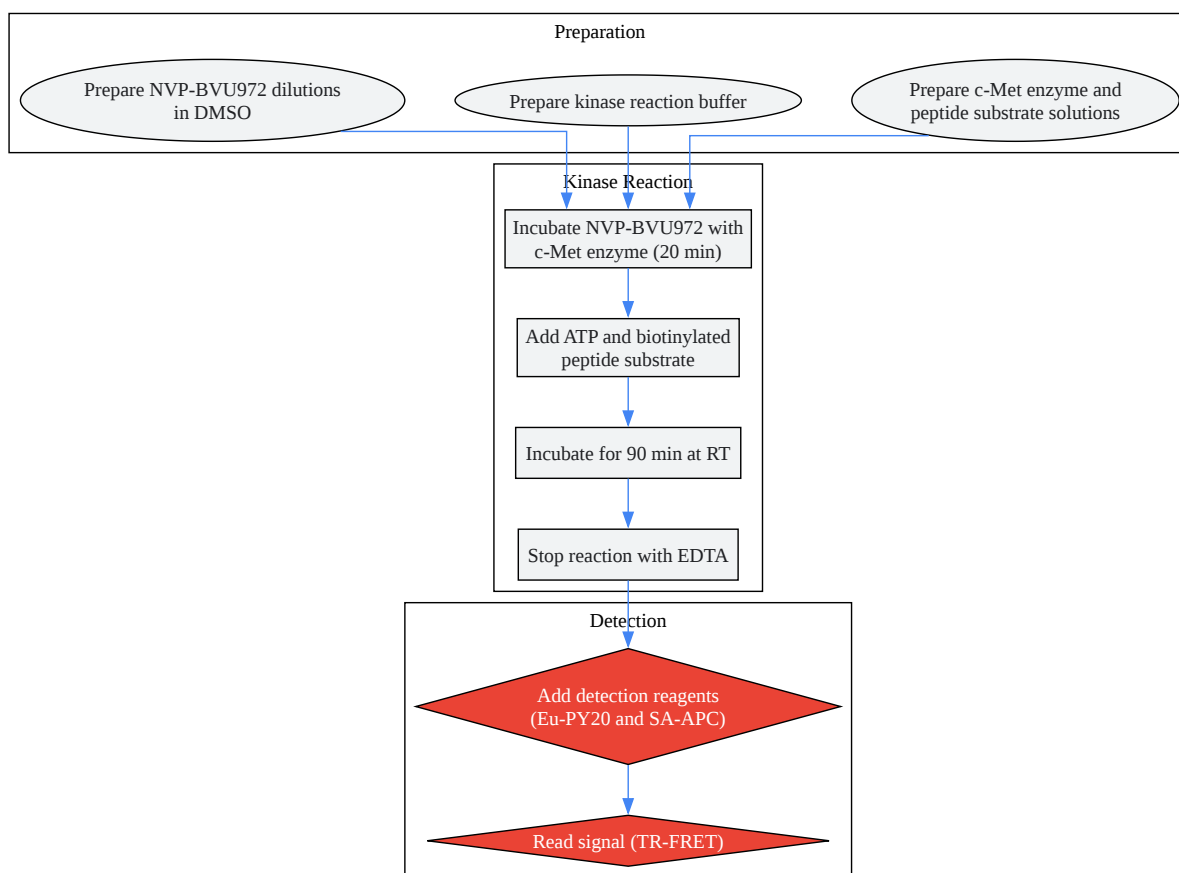
- Prepare a high-concentration stock solution of **NVP-BVU972** in DMSO (e.g., 25 mg/mL).
- In a separate tube, prepare the vehicle solution. For the PEG300-based formulation, mix 40% PEG300, 5% Tween-80, and 45% saline. For the SBE- β -CD formulation, prepare a 20% SBE- β -CD solution in saline.
- Add 10% of the final volume from the DMSO stock solution to the vehicle. For example, to prepare 1 mL of the final formulation, add 100 μ L of the 25 mg/mL **NVP-BVU972** stock in DMSO to 900 μ L of the vehicle.
- Vortex thoroughly to ensure a clear and homogenous solution.

Experimental Protocols

In Vitro c-Met Kinase Inhibition Assay

This protocol is designed to measure the inhibitory activity of **NVP-BVU972** against the c-Met kinase.

Workflow for In Vitro c-Met Kinase Assay



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Caption: Workflow for the in vitro c-Met kinase inhibition assay.

Materials:

- **NVP-BVU972**
- Recombinant c-Met kinase (wild-type or variants)
- Biotinylated peptide substrate (e.g., PTK1)
- ATP
- Kinase Reaction Buffer: 50 mM Tris-HCl pH 7.5, 8 mM MgCl₂, 4 mM MnCl₂, 0.05% Tween 20, 0.05% bovine serum albumin, 0.1 mM EDTA, 1 mM DTT, 0.1 mM Na₃VO₄.[\[2\]](#)
- Stop/Detection Solution: 10 mM EDTA, 3.5 nM Eu-labelled anti-phospho-tyrosine antibody (e.g., PY20), and 10 nM Streptavidin Allophycocyanin (SA-APC) in a compatible buffer.[\[2\]](#)
- White 1536-well plates
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

- Prepare serial dilutions of **NVP-BVU972** in DMSO.
- In a 1536-well plate, add 2 µL of the diluted **NVP-BVU972** and 2 µL of the c-Met enzyme solution (final concentration of 5 nM for wild-type MET).[\[2\]](#)
- Incubate for 20 minutes at room temperature.[\[2\]](#)
- Initiate the kinase reaction by adding 1 µL of ATP and 1 µL of the biotinylated peptide substrate to final concentrations of Km and 1 µM, respectively.[\[2\]](#)
- Incubate the reaction for 90 minutes at room temperature.[\[2\]](#)
- Stop the reaction by adding 1 µL of the stop/detection solution.[\[2\]](#)
- Incubate for at least 30 minutes at room temperature to allow for signal development.
- Read the TR-FRET signal on a compatible plate reader.

- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. **NVP-BVU972** has a reported IC₅₀ of 14 nM for wild-type c-Met.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

Cell-Based Proliferation Assay

This protocol measures the anti-proliferative effect of **NVP-BVU972** on cancer cell lines with MET amplification.

Materials:

- MET-amplified cancer cell lines (e.g., GTL-16, MKN-45, EBC-1)[\[1\]](#)[\[2\]](#)
- Complete cell culture medium
- **NVP-BVU972**
- Cell proliferation reagent (e.g., CellTiter-Glo®, resazurin)
- 96-well clear-bottom plates
- Plate reader

Procedure:

- Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of **NVP-BVU972** in the complete cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of **NVP-BVU972**.
- Incubate the cells for 72 hours.
- Add the cell proliferation reagent according to the manufacturer's instructions.
- Incubate for the recommended time.

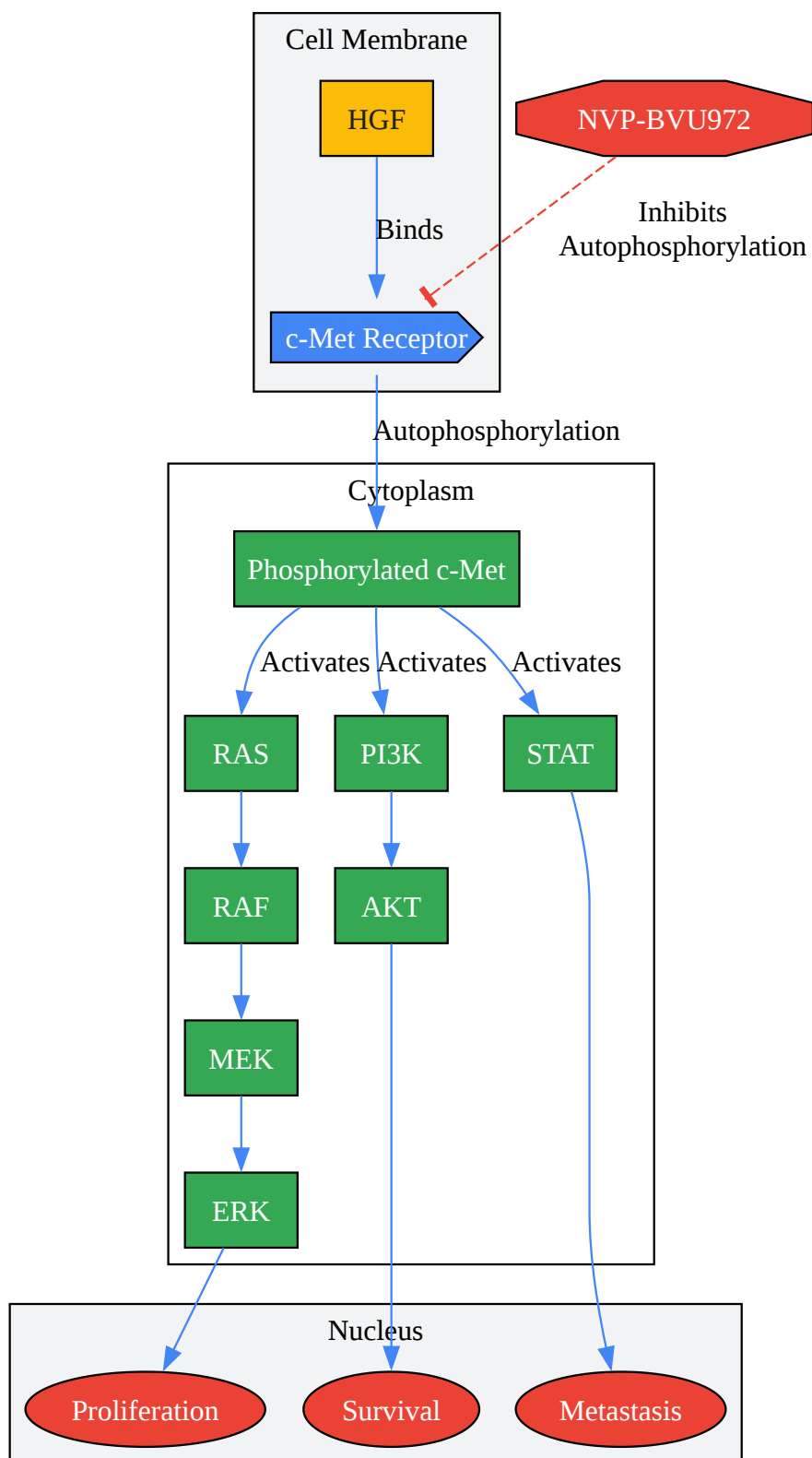
- Measure the signal (luminescence or fluorescence) using a plate reader.
- Calculate the IC₅₀ values. Reported IC₅₀ values are 66 nM for GTL-16, 82 nM for MKN-45, and 32 nM for EBC-1 cells.[1][2]

Mechanism of Action

NVP-BVU972 is a selective inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), or through genetic alterations like gene amplification, drives tumor growth, proliferation, survival, and metastasis.

NVP-BVU972 binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation and activation of downstream signaling pathways.[7] Co-crystallization studies have shown a key interaction between **NVP-BVU972** and the tyrosine residue at position 1230 (Y1230) in the activation loop of the kinase.[8]

Simplified c-Met Signaling Pathway and Inhibition by **NVP-BVU972**



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Caption: **NVP-BVU972** inhibits c-Met autophosphorylation, blocking downstream signaling.

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